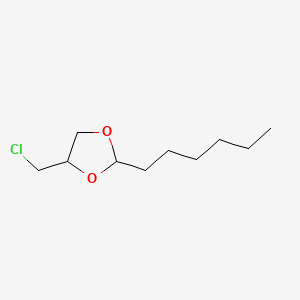
4-(Chloromethyl)-2-hexyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-2-hexyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a chloromethyl group and a hexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-hexyl-1,3-dioxolane typically involves the reaction of 2-hexyl-1,3-dioxolane with chloromethylating agents. One common method is the Blanc chloromethylation, which involves the reaction of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require a controlled temperature to ensure the formation of the desired chloromethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-2-hexyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxymethyl derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions
Major Products Formed
Hydroxymethyl Derivatives: Formed through nucleophilic substitution.
Aldehydes and Carboxylic Acids: Resulting from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-2-hexyl-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of drug candidates due to its reactive chloromethyl group.
Materials Science: Employed in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-2-hexyl-1,3-dioxolane involves its reactivity as a chloromethylating agent. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a precursor to more complex structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)-1,3-dioxolane: Lacks the hexyl chain, making it less hydrophobic.
2-Hexyl-1,3-dioxolane: Does not contain the reactive chloromethyl group.
Uniqueness
4-(Chloromethyl)-2-hexyl-1,3-dioxolane is unique due to the presence of both a chloromethyl group and a hexyl chain, which impart distinct reactivity and solubility properties. This combination makes it a versatile intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
54788-09-9 |
|---|---|
Molekularformel |
C10H19ClO2 |
Molekulargewicht |
206.71 g/mol |
IUPAC-Name |
4-(chloromethyl)-2-hexyl-1,3-dioxolane |
InChI |
InChI=1S/C10H19ClO2/c1-2-3-4-5-6-10-12-8-9(7-11)13-10/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
MQNUIGUARMRLPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1OCC(O1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
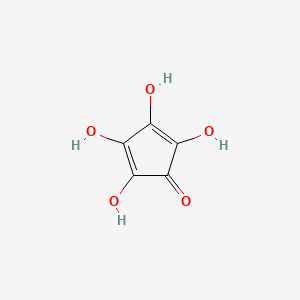
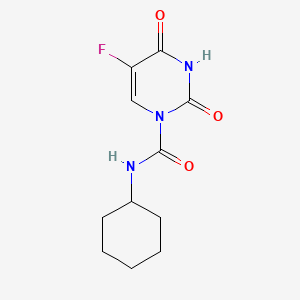
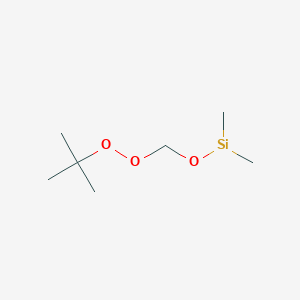
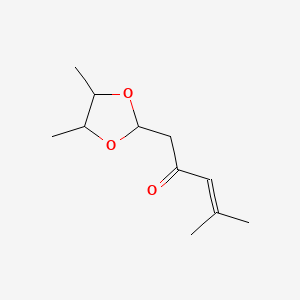
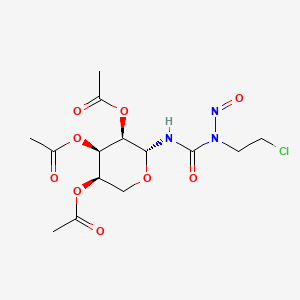
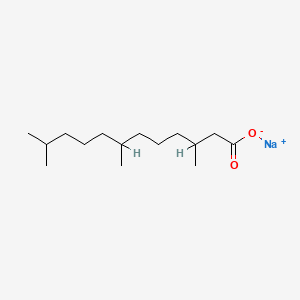
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
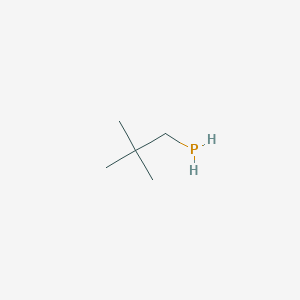
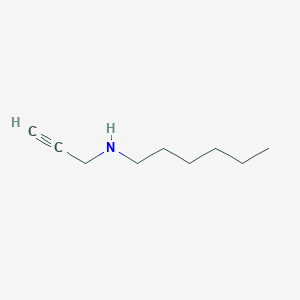
![methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate](/img/structure/B14635971.png)
![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
